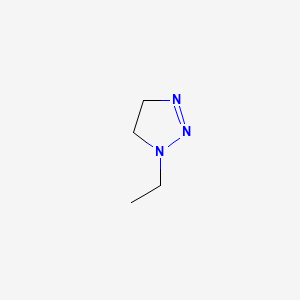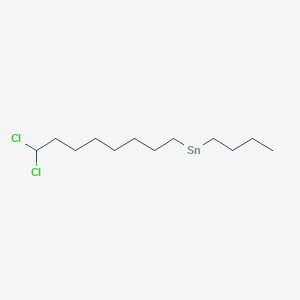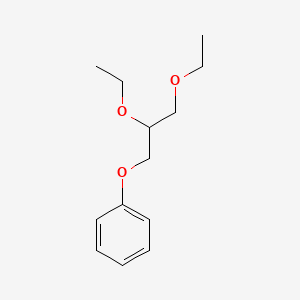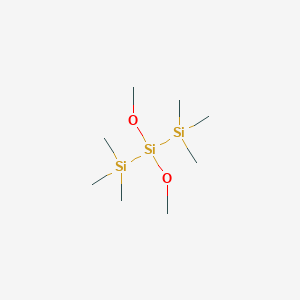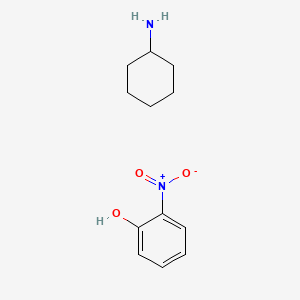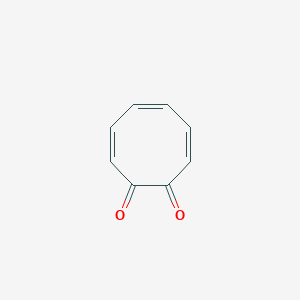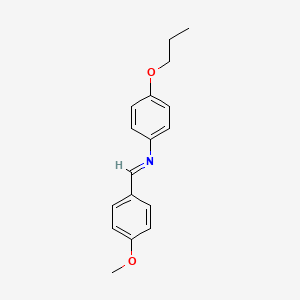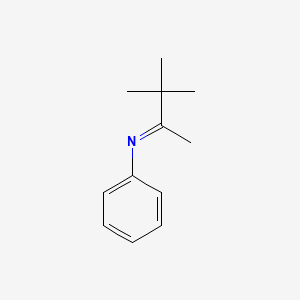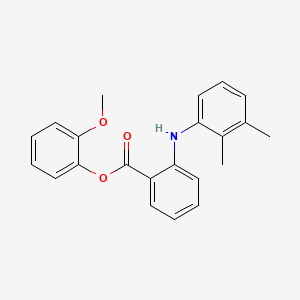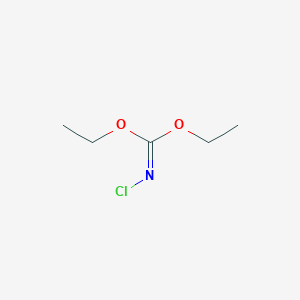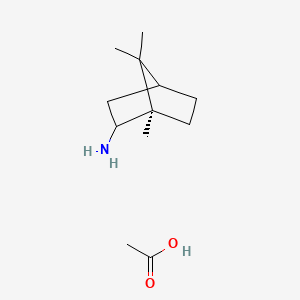
(+)-endo-2-Bornanamine acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-endo-2-Bornanamine acetate is an organic compound that belongs to the class of amines and esters It is derived from bornane, a bicyclic organic compound, and is known for its unique structural properties
準備方法
The synthesis of (+)-endo-2-Bornanamine acetate typically involves the esterification of (+)-endo-2-Bornanamine with acetic acid or acetic anhydride. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Industrial production methods may involve the use of catalysts to increase the efficiency and yield of the reaction. Common synthetic routes include:
Esterification with Acetic Acid: This method involves reacting (+)-endo-2-Bornanamine with acetic acid in the presence of a strong acid catalyst such as sulfuric acid.
Esterification with Acetic Anhydride: This method involves reacting (+)-endo-2-Bornanamine with acetic anhydride, often in the presence of a base such as pyridine to neutralize the by-products.
化学反応の分析
(+)-endo-2-Bornanamine acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (+)-endo-2-Bornanamine and acetic acid.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles to form substituted amines.
Common reagents used in these reactions include acids (e.g., hydrochloric acid for hydrolysis), bases (e.g., sodium hydroxide for hydrolysis), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).
科学的研究の応用
(+)-endo-2-Bornanamine acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and as an intermediate in organic synthesis.
作用機序
The mechanism of action of (+)-endo-2-Bornanamine acetate involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing acetic acid, which can further participate in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
(+)-endo-2-Bornanamine acetate can be compared with other similar compounds such as:
Bornyl Acetate: Similar in structure but lacks the amine group, making it less reactive in certain chemical reactions.
Camphor: A related bicyclic compound with a ketone group instead of an ester, leading to different chemical properties and applications.
Menthol: Another bicyclic compound with an alcohol group, used widely in medicinal and cosmetic applications.
The uniqueness of this compound lies in its combination of an amine and an ester group, providing a versatile platform for various chemical transformations and applications.
特性
CAS番号 |
22243-54-5 |
|---|---|
分子式 |
C12H23NO2 |
分子量 |
213.32 g/mol |
IUPAC名 |
acetic acid;(1R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C10H19N.C2H4O2/c1-9(2)7-4-5-10(9,3)8(11)6-7;1-2(3)4/h7-8H,4-6,11H2,1-3H3;1H3,(H,3,4)/t7?,8?,10-;/m0./s1 |
InChIキー |
WWHCMMUHZHQVFL-NOXKLTGNSA-N |
異性体SMILES |
CC(=O)O.C[C@@]12CCC(C1(C)C)CC2N |
正規SMILES |
CC(=O)O.CC1(C2CCC1(C(C2)N)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


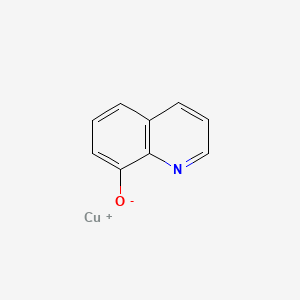
![N,N'-bis[(4-phenyl-4-piperidyl)methyl]decanediamide](/img/structure/B14708813.png)
![3-Methyl-1,2-dihydroacenaphtho[3,4-b]benzo[d]thiophene](/img/structure/B14708816.png)
